molecular formula C27H31N5O B5237225 N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Katalognummer B5237225
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: YIKJOOIXOXQYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

JNJ-40411813 acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the kappa opioid receptor, JNJ-40411813 can modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of pain and stress responses, and modulation of immune function. In animal models, JNJ-40411813 has been shown to reduce anxiety and depression-like behaviors, as well as reduce pain sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using JNJ-40411813 in lab experiments is its specificity for the kappa opioid receptor, which allows for targeted modulation of specific pathways. However, one limitation is the lack of clinical data on the compound, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on JNJ-40411813, including further investigation into its potential therapeutic applications in various disease states, such as anxiety, depression, and pain management. Additionally, further research is needed to understand the long-term effects of JNJ-40411813 on neurotransmitter and immune function, as well as its potential for tolerance and addiction. Finally, the development of more selective and potent kappa opioid receptor antagonists may lead to the discovery of new therapeutic agents for various disease states.

Synthesemethoden

The synthesis of JNJ-40411813 involves the reaction of 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylic acid with 1H-pyrazole-5-carboxylic acid, followed by coupling with 4-phenylbutanoyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has shown potential in various scientific research applications, including neuroscience, cancer research, and pain management. In neuroscience, JNJ-40411813 has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, JNJ-40411813 has been shown to inhibit the growth of certain cancer cells by targeting specific pathways. In pain management, JNJ-40411813 has been shown to have analgesic effects in animal models.

Eigenschaften

IUPAC Name

N-[2-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c33-27(12-6-9-21-7-2-1-3-8-21)30-26-13-16-29-32(26)23-14-17-31(18-15-23)20-22-19-28-25-11-5-4-10-24(22)25/h1-5,7-8,10-11,13,16,19,23,28H,6,9,12,14-15,17-18,20H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKJOOIXOXQYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.